![molecular formula C8H7N3O2 B1300536 6-methyl-5-nitro-1H-indazole CAS No. 81115-43-7](/img/structure/B1300536.png)
6-methyl-5-nitro-1H-indazole
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Overview
Description
6-Methyl-5-nitro-1H-indazole is an organic compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 6-methyl-5-nitro-1H-indazole, has been a topic of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 6-methyl-5-nitro-1H-indazole is 1S/C8H7N3O2/c1-5-2-7-6 (4-9-10-7)3-8 (5)11 (12)13/h2-4H,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
6-Methyl-5-nitro-1H-indazole is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Antiproliferative Agent in Cancer Research
Indazole compounds, including derivatives like “6-methyl-5-nitro-1H-indazole”, have been studied for their antiproliferative activities against various cancer cell lines. These compounds can inhibit the growth of tumor cells, making them potential candidates for cancer therapy development .
Tyrosine Kinase Inhibitors
Some indazole derivatives are potent inhibitors of tyrosine kinase fibroblast growth factor receptors (FGFR), which are implicated in cancer progression. As such, “6-methyl-5-nitro-1H-indazole” may serve as a scaffold for designing new FGFR inhibitors for cancer treatment .
Synthetic Chemistry
Indazoles are key intermediates in synthetic chemistry for constructing complex molecules. The unique structure of “6-methyl-5-nitro-1H-indazole” could be utilized in developing new synthetic routes or as a precursor for other valuable chemical entities .
Safety and Hazards
Future Directions
The future directions in the research of indazoles, including 6-methyl-5-nitro-1H-indazole, involve the development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The goal is to produce good to excellent yields with minimal formation of byproducts .
Mechanism of Action
Target of Action
The primary target of 6-methyl-5-nitro-1H-indazole is Nitric Oxide Synthase (NOS), specifically the inducible and endothelial forms . NOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
6-Methyl-5-nitro-1H-indazole interacts with its targets, the inducible and endothelial forms of NOS, to produce nitric oxide (NO) . NO is a messenger molecule that mediates various functions in the body, including tumoricidal and bactericidal actions in macrophages .
Biochemical Pathways
The production of NO by 6-methyl-5-nitro-1H-indazole affects the nitric oxide synthase pathway . The downstream effects of this pathway include the mediation of tumoricidal and bactericidal actions in macrophages .
Result of Action
The molecular and cellular effects of 6-methyl-5-nitro-1H-indazole’s action include the production of nitric oxide (NO), which mediates tumoricidal and bactericidal actions in macrophages .
properties
IUPAC Name |
6-methyl-5-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)3-8(5)11(12)13/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDNZRLKGLAOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363180 |
Source
|
Record name | 6-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-nitro-1H-indazole | |
CAS RN |
81115-43-7 |
Source
|
Record name | 6-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-5-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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